Regiochemical Isomerism: C-Linked (6-Position) vs. N-Linked Pyrazine Determines Scaffold Potency Baseline and Conformational Landscape
The target compound, 6-(pyrazin-2-yl)pyrimidin-4-amine (C-linked isomer, CAS 1221974-19-1), is the direct C–C linked regioisomer of N-(pyrazin-2-yl)pyrimidin-4-amine (N-linked isomer, CAS 1125867-36-8, compound 15 in Reader et al.). In the N-linked series, compound 15 showed CHK1 inhibitory activity but was 75-fold less potent than the tricyclic parent compound 13 (CHK1 IC₅₀ = 0.29 μM), placing its estimated CHK1 IC₅₀ at approximately 22 μM [1]. The C-linked isomer is predicted to adopt a distinct dihedral angle between the pyrimidine and pyrazine rings due to the absence of the steric clash present in N-(pyridin-3-yl) analogs (representative compound 14), which suffered reduced potency from nonplanar conformations [1]. This regiochemical difference directly impacts hinge-region hydrogen-bonding geometry with the kinase backbone, synthetic route design, and freedom-to-operate considerations [2].
| Evidence Dimension | CHK1 inhibitory potency (scaffold baseline) and conformational preference |
|---|---|
| Target Compound Data | C-linked isomer: specific CHK1 IC₅₀ not directly reported in primary literature; predicted to have altered hinge-binding geometry vs. N-linked isomer due to different dihedral angle |
| Comparator Or Baseline | N-(pyrazin-2-yl)pyrimidin-4-amine (compound 15, N-linked isomer): estimated CHK1 IC₅₀ ≈ 22 μM (75-fold less potent than compound 13, which has CHK1 IC₅₀ = 0.29 μM); N-(pyridin-3-yl)pyrimidin-4-amine (compound 14): potency reduced due to pyrimidine 5-H/pyridine 4′-H steric clash |
| Quantified Difference | 75-fold potency difference between tricyclic parent (compound 13: IC₅₀ = 0.29 μM) and N-linked ring-opened analog (compound 15); 15-fold potency gain upon 2-cyanopyrazine addition (compound 16 vs. 15); C-linked vs. N-linked isomerism changes dihedral angle and hinge-binding geometry |
| Conditions | CHK1 DELFIA assay; in vitro kinase inhibition; J. Med. Chem. 2011, Table 2 and associated text |
Why This Matters
The choice between C-linked and N-linked regioisomers is not interchangeable—each provides a different starting point for fragment elaboration, with the C-linked isomer offering a distinct conformational profile and patent landscape relative to the extensively exemplified N-linked series.
- [1] Reader JC, Matthews TP, Klair SS, et al. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. J Med Chem. 2011;54(24):8328-8342. doi:10.1021/jm2007326. PMID: 22111927; PMCID: PMC3241339. View Source
- [2] Collins I, Reader JC, Matthews TP, et al. (Cancer Research Technology Limited). Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use. European Patent EP 2197874 B1, granted 2016-08-31. Priority date: 2007-10-05. View Source
